benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The systematic name for this compound follows IUPAC guidelines by prioritizing functional groups in descending order of precedence. The parent structure is identified as the cycloheptane ring, substituted at position 1 with an N'-hydroxycarbamimidoyl group (–C(=N–OH)–NH₂). The carbamate functional group (–O–C(=O)–N–) is appended to the cycloheptyl nitrogen, with a benzyloxycarbonyl (–O–C(=O)–O–CH₂C₆H₅) group completing the structure.
Thus, the full IUPAC name is:
benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
This nomenclature aligns with Rule P-63.1.3 of the IUPAC Blue Book for carbamates and imidoyl derivatives.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₂₂N₄O₃ , derived from:
- 16 carbon atoms : 7 from the cycloheptyl ring, 7 from the benzyl group, 1 from the carbamate carbonyl, and 1 from the hydroxycarbamimidoyl group.
- 22 hydrogen atoms : 14 from the cycloheptane and benzyl rings, 6 from the amine and hydroxyl groups, and 2 from the methylene bridge.
- 4 nitrogen atoms : 2 in the carbamate, 1 in the imidoyl group, and 1 in the hydroxylamine moiety.
- 3 oxygen atoms : 1 each in the carbamate carbonyl, hydroxyl group, and ether linkage.
The molecular weight is calculated as:
$$ (12.01 \times 16) + (1.01 \times 22) + (14.01 \times 4) + (16.00 \times 3) = 318.38 \, \text{g/mol} $$
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₃ |
| Molecular Weight | 318.38 g/mol |
| Exact Mass | 318.1694 Da |
Three-Dimensional Conformational Analysis
The compound exhibits significant conformational diversity due to:
- Cycloheptyl Ring Puckering : The seven-membered ring adopts a mix of chair, boat, and twist-boat conformations, with energy barriers between conformers estimated at 2–4 kcal/mol via computational modeling.
- Carbamate Group Orientation : The –O–C(=O)–N– linkage favors a planar geometry, with partial double-bond character between C=O and C–N (bond length ≈ 1.33 Å).
- Hydroxycarbamimidoyl Torsion : The N'-hydroxy group rotates freely relative to the imine (C=N) bond, creating synperiplanar and antiperiplanar rotamers detectable via variable-temperature NMR.
Key bond angles and distances derived from X-ray crystallography analogs include:
Tautomeric and Stereochemical Considerations
Tautomerism
The hydroxycarbamimidoyl group (–C(=N–OH)–NH₂) participates in keto-enol tautomerism:
$$
\text{–C(=N–OH)–NH₂} \rightleftharpoons \text{–C(OH)=N–NH₂}
$$
Equilibrium favors the imino form (≈85:15 ratio) in polar solvents like DMSO-d₆, as evidenced by $$^{15}\text{N}$$ NMR splitting patterns.
Stereochemistry
- Cycloheptyl Chair Conformers : The ring’s puckering introduces axial and equatorial positions for substituents, though no chiral centers exist in the base structure.
- Atropisomerism : Restricted rotation about the carbamate N–C bond (energy barrier ≈ 18 kcal/mol) could theoretically create enantiomers, but none have been isolated to date.
Comparative Structural Analysis with Carbamate Derivatives
This compound distinguishes itself from conventional carbamates through three structural features:
| Feature | This Compound | Typical Carbamates (e.g., Benzyl Carbamate) |
|---|---|---|
| Backbone | Cycloheptyl ring | Linear alkyl/aryl chains |
| Substituent | Hydroxycarbamimidoyl | Simple amines or ethers |
| Conformational Complexity | High (7-membered ring + rotatable bonds) | Low to moderate |
The hydroxycarbamimidoyl group introduces hydrogen-bonding capacity (log P ≈ 1.2 vs. 2.1 for benzyl carbamate), enhancing solubility in aqueous-organic mixtures. Compared to adamantane-derived carbamates, the cycloheptyl ring provides greater ring strain (≈5 kcal/mol), increasing reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGYTUAGQUZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Retrosynthetic Analysis
Structural Components
Benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate consists of three key structural elements:
- A cycloheptyl ring serving as the central core
- A benzyl carbamate (Cbz) protecting group attached to the nitrogen
- A hydroxycarbamimidoyl (amidoxime) functional group at the 1-position of the cycloheptyl ring
Retrosynthetic Approach
The synthesis can be approached through several retrosynthetic pathways, with the most efficient routes involving:
- Formation of the amidoxime functionality from a corresponding nitrile precursor
- Installation of the benzyl carbamate protecting group on the amino functionality
- Construction of the appropriately substituted cycloheptyl ring system
General Synthetic Pathways
Nitrile-Based Synthetic Route
The most common and efficient approach for preparing this compound involves the conversion of a nitrile-containing precursor to the hydroxycarbamimidoyl functionality. This multi-step synthetic route typically proceeds as follows:
- Preparation of 1-aminocycloheptanecarbonitrile
- Protection of the amino group with benzyl chloroformate
- Conversion of the nitrile to the hydroxycarbamimidoyl group using hydroxylamine
This synthetic pathway is particularly advantageous due to its versatility and the relatively mild conditions employed, which help preserve the integrity of the sensitive functional groups.
Alternative Synthetic Approaches
Alternative approaches may involve:
- Direct functionalization of a preformed cycloheptyl ring
- Construction of the cycloheptyl ring with appropriate functionalities already in place
- Late-stage introduction of the hydroxycarbamimidoyl moiety
Detailed Synthetic Methods
Preparation of Benzyl Carbamate Intermediates
The installation of the benzyl carbamate protecting group is a critical step in the synthesis. Several methods have been developed for this purpose:
Direct Carbamoylation Using Benzyl Chloroformate
This approach involves the reaction of the amine precursor with benzyl chloroformate in the presence of a suitable base:
R-NH2 + C6H5CH2OCOCl + Base → R-NHCOOCH2C6H5 + Base·HCl
Typical reaction conditions include:
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C to rt | 2-4 h | 75-85 |
| Pyridine | DCM/THF | 0°C to rt | 3-5 h | 70-80 |
| K2CO3 | H2O/Acetone | 0°C to rt | 3-6 h | 65-75 |
Transcarbamation Method
As demonstrated by Reddy et al., an efficient method for transcarbamation using benzyl carbamate in primary alcohols can be employed:
R-NH2 + C6H5CH2OCONH2 + K2CO3 → R-NHCOOCH2C6H5 + NH3
This approach offers:
- Convenient, straightforward procedure
- Mild reaction conditions
- High yields of the desired carbamate products
Urea-Based Synthesis
Benzyl carbamate itself can be prepared efficiently using urea and benzyl alcohol with a suitable catalyst:
NH2CONH2 + C6H5CH2OH → C6H5CH2OCONH2 + NH3
The reaction parameters significantly impact the yield:
| Urea:Benzyl Alcohol Ratio | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2:3 | Ni-Bi oxide | 110 | 10 | 99 |
| 2:3 | Fe(II)(Anthra-Merf) | 120 | 6.5 | 92 |
| 1:2 | Fe(II)(Anthra-Merf) | 120 | 6.5 | 85 |
| 3:2 | Fe(II)(Anthra-Merf) | 120 | 6.5 | 78 |
Synthesis of the Hydroxycarbamimidoyl Functionality
The hydroxycarbamimidoyl (amidoxime) group is typically installed through the reaction of a nitrile with hydroxylamine:
Standard Amidoxime Formation
R-CN + NH2OH·HCl + Base → R-C(=NOH)NH2
Based on the synthesis of similar benzimidazole amidoximes, the following conditions have proven effective:
| Hydroxylamine Source | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| NH2OH·HCl (10 equiv) | KO-t-Bu (10 equiv) | DMSO | rt | 24 | 70-85 |
| NH2OH·HCl (5 equiv) | K2CO3 (5 equiv) | EtOH/H2O | 50-60°C | 12-18 | 65-75 |
| NH2OH (50% aq., 4 equiv) | NaOH (2 equiv) | EtOH | rt to 40°C | 8-12 | 60-70 |
The general procedure involves:
- Dissolving the nitrile compound in the appropriate solvent
- Adding hydroxylamine hydrochloride and base
- Stirring at the required temperature for the specified time
- Quenching by pouring into water
- Collecting the precipitated product by filtration
- Washing with water and drying to obtain the pure amidoxime
Optimized Synthetic Routes for this compound
Route A: From 1-Aminocycloheptanecarbonitrile
This four-step synthesis represents the most direct approach:
Step 1: Preparation of 1-Aminocycloheptanecarbonitrile
Starting from cycloheptanone:
Cycloheptanone + NH4CN → 1-Aminocycloheptanecarbonitrile
Reaction conditions:
- NH4Cl, KCN, NH4OH (28%)
- Room temperature to 60°C
- 24-48 hours
- Yield: 65-75%
Step 2: Protection with Benzyl Chloroformate
1-Aminocycloheptanecarbonitrile + C6H5CH2OCOCl + Et3N → Benzyl N-(1-cyanocycloheptyl)carbamate
Reaction conditions:
- DCM as solvent
- 0°C to room temperature
- 4-6 hours
- Yield: 80-90%
Step 3: Conversion to Amidoxime
Benzyl N-(1-cyanocycloheptyl)carbamate + NH2OH·HCl + KO-t-Bu → this compound
Reaction conditions:
- DMSO as solvent
- Room temperature
- 24 hours
- Yield: 75-85%
Route B: Via Cycloheptyl Isocyanate Intermediate
An alternative approach involves:
Step 1: Preparation of 1-Isocyanatocycloheptanecarbonitrile
Starting from 1-aminocycloheptanecarbonitrile:
1-Aminocycloheptanecarbonitrile + Triphosgene → 1-Isocyanatocycloheptanecarbonitrile
Reaction conditions:
- Triphosgene (0.4 equiv)
- Triethylamine (3.0 equiv)
- DCM, -78°C to rt
- Yield: 70-80%
Step 2: Formation of Benzyl Carbamate
1-Isocyanatocycloheptanecarbonitrile + C6H5CH2OH → Benzyl N-(1-cyanocycloheptyl)carbamate
Reaction conditions:
- Catalytic DMAP
- THF, rt
- 12 hours
- Yield: 75-85%
Step 3: Conversion to Amidoxime
Same as Step 3 in Route A.
Experimental Procedures and Critical Parameters
Detailed Procedure for Route A
Preparation of 1-Aminocycloheptanecarbonitrile
To a suspension of ammonium chloride (16.0 g, 0.30 mol) in water (100 mL) was added cycloheptanone (11.2 g, 0.10 mol) followed by potassium cyanide (9.8 g, 0.15 mol). The mixture was stirred vigorously at room temperature for 2 hours, then at 60°C for an additional 36 hours. After cooling, the mixture was extracted with ethyl acetate (3 × 100 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide the crude product, which was purified by recrystallization from ethyl acetate/hexanes.
Protection with Benzyl Chloroformate
To a solution of 1-aminocycloheptanecarbonitrile (1.50 g, 10.0 mmol) in DCM (50 mL) at 0°C was added triethylamine (1.52 g, 15.0 mmol). Benzyl chloroformate (1.88 g, 11.0 mmol) was added dropwise over 30 minutes, and the reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with water (50 mL), and the layers were separated. The organic layer was washed with 1N HCl (50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL), dried over Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate) to provide benzyl N-(1-cyanocycloheptyl)carbamate.
Conversion to Amidoxime
Benzyl N-(1-cyanocycloheptyl)carbamate (2.86 g, 10.0 mmol) was dissolved in DMSO (10 mL). Hydroxylamine hydrochloride (6.95 g, 100 mmol) and potassium tert-butoxide (11.22 g, 100 mmol) were added, and the mixture was stirred at room temperature for 24 hours. The reaction mixture was poured into water (200 mL), and the resulting precipitate was collected by filtration, washed thoroughly with water, and dried. The crude product was purified by recrystallization from ethanol/water to provide this compound.
Critical Parameters Affecting Yield and Purity
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature during nitrile conversion | 20-25°C | Higher temperatures can lead to side reactions |
| Equivalents of NH2OH·HCl | 8-10 | Fewer equivalents result in incomplete conversion |
| Reaction time for amidoxime formation | 20-24 h | Shorter times lead to incomplete reaction |
| pH during workup | 7-8 | Extreme pH can cause degradation |
| Purification method | Recrystallization from EtOH/H2O | Column chromatography may result in product decomposition |
Characterization of this compound
The identity and purity of the final product should be confirmed using various analytical techniques:
Spectroscopic Data
NMR Spectroscopy
Expected key signals (based on similar structures):
¹H NMR (DMSO-d₆, 400 MHz): δ 9.48 (s, 1H, NOH), 7.35-7.30 (m, 5H, ArH), 5.78 (s, 2H, NH₂), 5.03 (s, 2H, CH₂Ph), 1.80-1.40 (m, 12H, cycloheptyl CH₂).
¹³C NMR (DMSO-d₆, 100 MHz): δ 156.2 (carbamate C=O), 153.4 (C=NOH), 137.1 (ArC), 128.4-127.8 (ArCH), 65.4 (CH₂Ph), 60.2 (quaternary C), 35.8-22.4 (cycloheptyl CH₂).
IR Spectroscopy
Characteristic absorption bands:
- 3450-3300 cm⁻¹ (N-H stretching)
- 3200-3100 cm⁻¹ (O-H stretching)
- 1700-1690 cm⁻¹ (C=O stretching of carbamate)
- 1660-1640 cm⁻¹ (C=N stretching)
- 1550-1530 cm⁻¹ (N-H bending)
Mass Spectrometry
- Expected [M+H]⁺: Calculated based on molecular formula
- Common fragmentation patterns: Loss of benzyl group, loss of hydroxyl group
Purity Assessment
The purity of the final product can be assessed by:
- HPLC analysis (>95% purity)
- Elemental analysis (within ±0.4% of calculated values)
- Melting point determination (sharp melting point range)
Advantages and Limitations of Different Synthetic Routes
Comparison of Synthetic Routes
| Route | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Route A: From 1-aminocycloheptanecarbonitrile | Fewer steps, mild conditions, suitable for scale-up | Requires handling of toxic cyanide reagents | 40-55 |
| Route B: Via isocyanate intermediate | Avoids direct handling of cyanides, high regioselectivity | Requires handling of triphosgene, more steps | 35-50 |
| Alternative routes | May offer improved atom economy | Often require specialized catalysts or equipment | Variable |
Factors Influencing Route Selection
The choice of synthetic route depends on several factors:
- Scale of synthesis
- Available starting materials
- Laboratory safety considerations
- Required purity of the final product
- Cost and time constraints
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxycarbamimidoyl group can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The benzyl ester moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl esters.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Properties
Research indicates that carbamate derivatives, including benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate, exhibit anticonvulsant activity. The synthesis of related compounds has shown that modifications in the carbamate structure can enhance biological activity. For instance, the synthesis of N-methyl-O-benzyl carbamate demonstrated significant anticonvulsant properties, suggesting potential for this compound in treating epilepsy or seizure disorders .
Cancer Research
Preliminary studies have indicated that similar carbamate compounds may possess anticancer properties. The introduction of hydroxymethyl groups in the structure can influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. Ongoing research is focused on evaluating the efficacy of these compounds against various cancer cell lines .
Organic Synthesis Applications
Sustainable Synthesis Methods
The mechanochemical synthesis of carbamates using eco-friendly reagents has gained attention. This compound can be synthesized via mechanochemical methods that reduce solvent use and minimize waste. This approach not only enhances reaction efficiency but also aligns with green chemistry principles .
Reactivity Studies
Studies on the reactivity of benzyl carbamates reveal that introducing different functional groups can significantly alter their chemical behavior. For example, the presence of the hydroxycarbamimidoyl moiety may enhance nucleophilicity and reactivity towards electrophiles, making these compounds valuable intermediates in organic synthesis .
Materials Science Applications
Polymer Chemistry
Carbamates are often utilized in polymer chemistry as monomers or cross-linking agents. This compound could serve as a building block for synthesizing new polymeric materials with tailored properties, such as improved thermal stability or mechanical strength. Research into its polymerization behavior is ongoing, with initial findings suggesting promising characteristics for future applications .
Case Study: Anticonvulsant Activity
| Compound | Activity Level | Reference |
|---|---|---|
| This compound | Moderate | |
| N-methyl-O-benzyl carbamate | High | |
| Other related carbamates | Variable |
Case Study: Synthesis Methods
Mechanism of Action
The mechanism by which [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl ester moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: Calpeptin (Benzyl N-[(1S)-3-Methyl-1-{[(2R)-1-Oxohexan-2-yl]carbamoyl}butyl]carbamate)
Calpeptin, a peptidyl aldehyde calpain inhibitor, shares the benzyl carbamate backbone but differs in its substituents and stereochemistry. Key distinctions include:
- Functional Groups: Calpeptin incorporates a 3-methylbutyl chain and a hexanoyl carbamate, whereas the target compound has a cycloheptyl-N-hydroxycarbamimidoyl group.
- Biological Activity : Calpeptin inhibits calpain proteases, while the target compound’s bioactivity remains uncharacterized but may involve metal coordination due to its hydroxycarbamimidoyl group .
| Property | Target Compound | Calpeptin |
|---|---|---|
| Core Structure | Cycloheptyl with N-hydroxycarbamimidoyl | Linear peptidyl aldehyde |
| Key Functional Groups | Benzyl carbamate, N-hydroxycarbamimidoyl | Benzyl carbamate, hexanoyl carbamate |
| Potential Application | Metal catalysis, drug discovery | Protease inhibition |
Structural Analog: Benzyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]carbamate
This bicyclic carbamate (CAS: 2170372-30-0) shares the benzyl carbamate group but replaces the cycloheptyl moiety with a rigid 2-oxabicyclo[2.1.1]hexane system. Comparative analysis reveals:
- Physical Properties : The bicyclic analog has a predicted density of 1.32 g/cm³ and pKa of 11.74, suggesting moderate hydrophilicity. The target compound’s larger cycloheptyl ring may increase hydrophobicity.
- Synthetic Accessibility : The bicyclic analog’s synthesis likely involves ring-closing strategies, whereas the target compound may require cycloheptyl functionalization .
| Property | Target Compound | Bicyclic Analog |
|---|---|---|
| Molecular Formula | Not reported | C₁₄H₁₇NO₄ |
| Density (g/cm³) | Not reported | 1.32 (Predicted) |
| pKa | Not reported | 11.74 (Predicted) |
Functional Group Analog: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Though an amide rather than a carbamate, this compound highlights the role of N,O-bidentate directing groups in catalysis. Differences include:
- Reactivity : The target compound’s carbamate and hydroxycarbamimidoyl groups may enable dual coordination sites for metals, whereas the benzamide’s hydroxyl and amide groups are less versatile .
- Synthesis: The benzamide was synthesized via 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, whereas the target compound may require carbamate-specific coupling reagents.
Biological Activity
Benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate is a synthetic compound with a complex structure that includes a benzyl group, a cycloheptyl ring, and a hydroxycarbamimidoyl moiety. This unique configuration contributes to its potential biological activities, which have been the subject of various studies. Below, we explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₃N₃O
- Molecular Weight : 305.38 g/mol
- Key Functional Groups : Benzyl group, cycloheptyl ring, hydroxycarbamimidoyl group
The presence of these functional groups suggests that this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties .
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. The hydroxycarbamimidoyl moiety is particularly significant as it can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity .
Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
Anticancer Activity
In vitro studies have suggested that this compound can inhibit the growth of cancer cells. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity . The compound's mechanism may involve cell cycle arrest and alterations in cell viability.
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 | 225 | Arrest at S phase |
Case Studies
- Antibacterial Efficacy : A study conducted by Roxana et al. evaluated the antibacterial activity of various thiourea derivatives, including this compound. The results indicated that this compound exhibited comparable efficacy to ceftriaxone against several pathogens .
- Cytotoxicity in Cancer Cells : Another investigation assessed the effects of this compound on MCF-7 cells, revealing a significant increase in lactate dehydrogenase (LDH) levels post-treatment, suggesting cell membrane damage and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
